7-Methoxyisoquinoline 2-oxide 7-Methoxyisoquinoline 2-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0833365
InChI: InChI=1S/C10H9NO2/c1-13-10-3-2-8-4-5-11(12)7-9(8)6-10/h2-7H,1H3
SMILES: COC1=CC2=C(C=C1)C=C[N+](=C2)[O-]
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

7-Methoxyisoquinoline 2-oxide

CAS No.:

Cat. No.: VC0833365

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxyisoquinoline 2-oxide -

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 7-methoxy-2-oxidoisoquinolin-2-ium
Standard InChI InChI=1S/C10H9NO2/c1-13-10-3-2-8-4-5-11(12)7-9(8)6-10/h2-7H,1H3
Standard InChI Key SJYZRVWDPPNGIB-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C[N+](=C2)[O-]
Canonical SMILES COC1=CC2=C(C=C1)C=C[N+](=C2)[O-]

Chemical Structure and Properties

7-Methoxyisoquinoline 2-oxide features a bicyclic aromatic system with a methoxy group at position 7 and an N-oxide functionality at position 2. This combination creates a unique electronic distribution that influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
IUPAC Name7-methoxy-2-oxidoisoquinolin-2-ium
Standard InChIInChI=1S/C10H9NO2/c1-13-10-3-2-8-4-5-11(12)7-9(8)6-10/h2-7H,1H3
Standard InChIKeySJYZRVWDPPNGIB-UHFFFAOYSA-N
Canonical SMILESCOC1=CC2=C(C=C1)C=CN+[O-]
PubChem Compound820617

The compound exists as a solid at room temperature and exhibits characteristic spectroscopic properties that allow for its identification and purity assessment. The N-oxide functional group creates a polarized nitrogen-oxygen bond where oxygen bears a partial negative charge and nitrogen carries a partial positive charge, written as [N+]-[O-] in many chemical notations.

Spectroscopic Characteristics

Spectroscopic analysis of 7-Methoxyisoquinoline 2-oxide and related isoquinoline N-oxides typically shows distinctive patterns in nuclear magnetic resonance (NMR) spectroscopy. The aromatic protons of the isoquinoline ring system generally appear in the region of δ 7.0-8.6 ppm, while the methoxy group protons typically appear as a singlet around δ 3.8-4.0 ppm .

Physical Properties

The physical properties of 7-Methoxyisoquinoline 2-oxide include moderate solubility in organic solvents such as dichloromethane, chloroform, and methanol. Its N-oxide group enhances water solubility compared to the parent isoquinoline, making it useful in aqueous reaction systems.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 7-Methoxyisoquinoline 2-oxide, with oxidation of the parent isoquinoline being the most common approach.

Oxidation of 7-Methoxyisoquinoline

The most straightforward method involves direct oxidation of 7-Methoxyisoquinoline using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This approach follows the general pattern established for producing isoquinoline N-oxides .

Alternative Synthetic Routes

Alternative synthetic pathways may involve:

  • Functionalization of preformed isoquinoline N-oxide scaffolds

  • Cyclization reactions of appropriately substituted precursors

  • Modification of other methoxyisoquinolines followed by oxidation

The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Chemical Reactions and Transformations

7-Methoxyisoquinoline 2-oxide serves as an important intermediate in the synthesis of various derivatives with potential biological activities. Its reactivity is largely governed by the N-oxide functional group, which activates the isoquinoline ring toward certain transformations.

Conversion to 7-Methoxyisoquinolin-1(2H)-one

One important transformation involves the conversion of 7-Methoxyisoquinoline 2-oxide to 7-Methoxyisoquinolin-1(2H)-one. This reaction can be achieved using bromotripyrrolidinophosphonium hexafluorophosphate in the presence of sodium acetate:

"To a suspension of 4.4 g (25.1 mmol, 1.0 eq.) of 7-methoxyisoquinoline 2-oxide in 40 mL of 1,2-dichloroethane was added 6.1 g (75.4 mmol, 2.0 eq.) of sodium acetate followed by 23.4 g (50.3 mmol, 2.0 eq.) of bromotripyrrolidinophosphonium hexafluorophosphate and 5 mL of water and the mixture was heated at 85 °C for 16 h."

This reaction proceeds with a yield of approximately 78%, demonstrating the synthetic utility of 7-Methoxyisoquinoline 2-oxide as a precursor .

Chlorination Reactions

7-Methoxyisoquinoline 2-oxide can be transformed into 1-chloro-7-methoxyisoquinoline using phosphoryl chloride. This reaction involves heating 7-Methoxy-isoquinoline-N-oxide hydrochloride with phosphoryl chloride at approximately 90°C for several hours, resulting in yields around 81% .

Other Transformations

Additional reactions of isoquinoline N-oxides include:

  • Nucleophilic substitution reactions at various positions of the isoquinoline ring

  • Reduction to generate the parent isoquinoline

  • Functionalization through directed metallation

  • Addition reactions using organometallic reagents

These transformations demonstrate the versatility of 7-Methoxyisoquinoline 2-oxide as a building block in organic synthesis.

Biological Activities

Research on 7-Methoxyisoquinoline 2-oxide and structurally related isoquinoline N-oxides suggests several potential biological activities that make these compounds of interest for pharmaceutical development.

Antimicrobial Properties

Studies indicate that compounds like 7-Methoxyisoquinoline 2-oxide may exhibit antimicrobial properties through mechanisms that involve interaction with bacterial cell components. While specific data for 7-Methoxyisoquinoline 2-oxide is limited, the isoquinoline scaffold is known to confer antimicrobial activity in various derivatives.

Compound ClassMean GI50 Against Cancer Cell LinesActive Against MDR CellsMechanism of Action
Isoquinolinequinone N-oxides0.21-2.52 μMYesROS accumulation, Cell cycle disruption
C(6) isomers0.21-0.91 μMYes (nanomolar range)P-gp inhibition, ROS effects
C(7) isomers2.52 μMYes (micromolar range)Similar but less potent

The C(6) isomers of these derivatives were generally found to be more potent than C(7) isomers, with some compounds showing nanomolar GI50 values against multidrug-resistant tumor cell lines .

Comparative Analysis with Similar Compounds

7-Methoxyisoquinoline 2-oxide belongs to a family of methoxy-substituted isoquinoline N-oxides, with various isomers and derivatives displaying different properties and activities.

Comparison with Positional Isomers

CompoundMolecular FormulaMolecular WeightCAS NumberKey Features
7-Methoxyisoquinoline 2-oxideC10H9NO2175.18Not specified in sourcesMethoxy at position 7
5-Methoxyisoquinoline N-oxideC10H9NO2175.181179148-75-4Methoxy at position 5
6-Methoxyisoquinoline 2-oxideC10H9NO2175.18Not specified in sourcesMethoxy at position 6

These positional isomers share the same molecular formula and weight but differ in the position of the methoxy substituent, which can significantly impact their biological activities and chemical properties .

Functionalized Derivatives

More complex derivatives include compounds such as 8-(benzyloxy)-7-methoxyisoquinoline, 2-oxide (C17H15NO3, MW: 281.31), which features both a methoxy group at position 7 and a benzyloxy group at position 8 . Such derivatives often display enhanced or modified biological activities compared to the parent compounds.

Applications in Research and Development

7-Methoxyisoquinoline 2-oxide and related isoquinoline derivatives have several potential applications in research and pharmaceutical development.

Synthetic Building Blocks

As demonstrated by its transformation to 7-Methoxyisoquinolin-1(2H)-one and 1-chloro-7-methoxyisoquinoline, 7-Methoxyisoquinoline 2-oxide serves as a valuable synthetic intermediate for the preparation of more complex molecules .

Drug Development

The potential biological activities of isoquinoline N-oxides make them attractive candidates for drug development:

  • Anticancer agents: Particularly promising against multidrug-resistant cancers

  • Antimicrobial compounds: Addressing bacterial resistance mechanisms

  • Anti-inflammatory agents: Modulating inflammatory pathways

Research on isoquinolinequinone N-oxides has demonstrated their potential as "promising starting points to target a fundamental limitation of cancer chemotherapy"—specifically, multidrug resistance .

Structure-Activity Relationship Studies

The systematic modification of the isoquinoline N-oxide scaffold provides valuable insights into structure-activity relationships. Studies have shown that:

  • The position of substituents (e.g., C(6) vs. C(7)) significantly affects potency

  • The N-oxide function is essential for certain biological activities

  • Additional functional groups can enhance selectivity and efficacy

These findings guide the rational design of more effective derivatives with improved pharmacological profiles .

Analytical Techniques

Several analytical techniques are employed to characterize 7-Methoxyisoquinoline 2-oxide and confirm its structure and purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about isoquinoline N-oxides. For example, in similar compounds, aromatic protons typically appear between δ 7.0-8.6 ppm, while the methoxy group protons appear as a singlet around δ 3.8-4.0 ppm .

Mass Spectrometry

Mass spectrometry allows for the determination of molecular weight and fragmentation patterns characteristic of isoquinoline N-oxides. The molecular ion peak for 7-Methoxyisoquinoline 2-oxide would be expected at m/z 175.

Infrared Spectroscopy

Infrared spectroscopy can identify characteristic functional groups, with the N-oxide group typically showing distinctive stretching frequencies in the 1250-1300 cm^-1 region.

Future Research Directions

Based on current knowledge of 7-Methoxyisoquinoline 2-oxide and related compounds, several promising research directions emerge:

  • Detailed evaluation of its specific biological activities, particularly against multidrug-resistant cancer cells

  • Development of more efficient synthetic routes to increase accessibility

  • Creation of targeted delivery systems to enhance its therapeutic potential

  • Investigation of structure-activity relationships through systematic modification

  • Exploration of combination therapies to enhance efficacy and reduce resistance development

These research directions could potentially lead to significant advances in drug development and therapeutic applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator